molecular formula C18H15N3O3S2 B11446112 Methyl 2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate

Methyl 2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate

Cat. No.: B11446112
M. Wt: 385.5 g/mol
InChI Key: WVNOZBKUZAZEEH-UHFFFAOYSA-N
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Description

Methyl 2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is a complex organic compound belonging to the benzothiazole family Benzothiazoles are bicyclic compounds containing a benzene ring fused to a thiazole ring, which includes nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including Methyl 2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate, typically involves multi-step processes. One common method is the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of benzothiazole derivatives can involve large-scale synthesis techniques such as microwave-assisted synthesis, which offers the advantages of reduced reaction times and increased yields. Additionally, green chemistry principles are often applied to minimize the use of toxic solvents and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of Methyl 2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, it can chelate metal ions, forming stable complexes that exhibit biological activity. The compound’s bioactivity is often linked to its ability to interfere with microbial cell walls or disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

Uniqueness

Methyl 2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethoxy and carboxylate groups enhance its solubility and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C18H15N3O3S2

Molecular Weight

385.5 g/mol

IUPAC Name

methyl 2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C18H15N3O3S2/c1-3-24-12-5-4-6-13-15(12)20-18(25-13)21-17-19-11-8-7-10(16(22)23-2)9-14(11)26-17/h4-9H,3H2,1-2H3,(H,19,20,21)

InChI Key

WVNOZBKUZAZEEH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)C(=O)OC

Origin of Product

United States

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